25-Hydroxysarcosterol
Description
25-Hydroxycholesterol (25-HC, C₂₇H₄₆O₂, MW 402.65) is an oxysterol derived from cholesterol oxidation. It plays a pivotal role in lipid homeostasis by suppressing sterol regulatory element-binding protein (SREBP) cleavage, thereby downregulating cholesterol biosynthesis enzymes like HMG-CoA reductase . Beyond lipid metabolism, 25-HC modulates immune responses and induces apoptosis via caspase activation and Bcl-2 suppression, making it a critical molecule in both metabolic and oncological research . It is stored at -20°C due to its sensitivity to degradation .
Properties
CAS No. |
153444-87-2 |
|---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1 |
InChI Key |
KFFSVXGFRJRKRR-NSUZGPIOSA-N |
SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Isomeric SMILES |
C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O |
Canonical SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Synonyms |
23,24-dimethylcholesta-5,17(20)-diene-3,25-diol 25-hydroxysarcosterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- 25-HC vs. 25-Hydroxytachysterol : The latter’s seco-cholestane structure (broken B-ring) distinguishes it from 25-HC’s intact tetracyclic system, making it a photoderivative of vitamin D analogs .
- 25-HC vs. Campesterol : Campesterol’s C24 methyl group reduces intestinal cholesterol absorption, unlike 25-HC’s direct regulation of synthesis .
- 25-HC vs. 20-Hydroxyecdysone : The ecdysteroid’s six hydroxyl groups and insect-specific hormonal role contrast with 25-HC’s mammalian metabolic functions .
25-Hydroxycholesterol
- Cholesterol Homeostasis : Inhibits SREBP-2 processing, reducing LDL receptor and HMG-CoA reductase expression .
- Immune Modulation : Activates liver X receptors (LXRs), enhancing macrophage cholesterol efflux and antiviral responses .
- Apoptosis Induction : Downregulates anti-apoptotic Bcl-2 and activates caspases in cancer cells .
25-Hydroxytachysterol
- Pharmaceutical Relevance : Recognized as Calcifediol Impurity C (EP), critical for quality control in vitamin D analog production .
Campesterol
- Lipid-Lowering Action : Competes with cholesterol for micelle incorporation, reducing dietary absorption .
20-Hydroxyecdysone
Research Findings and Clinical Implications
- 25-HC in Cancer : Preclinical studies highlight its pro-apoptotic effects in leukemia and prostate cancer models, though clinical translation requires further validation .
- 25-Hydroxytachysterol Stability : Its photosensitivity necessitates stringent storage conditions to prevent degradation in pharmaceuticals .
- Campesterol Therapeutics : Used in functional foods to manage hypercholesterolemia, with trials showing ~10% LDL reduction .
- 20-Hydroxyecdysone : Investigated for muscle growth promotion, yet human efficacy remains controversial .
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